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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Gallium Arsenide
(GaAs) in high-frequency electronic devices. It includes detailed application notes,

experimental protocols for device fabrication, and a summary of key performance metrics.

Introduction to Gallium Arsenide in High-Frequency
Electronics
Gallium Arsenide (GaAs) is a compound semiconductor composed of gallium and arsenic,

belonging to the III-V group of semiconductors.[1] Its unique electronic properties make it a

superior alternative to silicon for a wide range of high-frequency applications.[2] The primary

advantages of GaAs include high electron mobility, a direct bandgap, and high thermal stability,

which enable the fabrication of devices that can operate at frequencies exceeding 250 GHz.[3]

[4] These characteristics are crucial for applications in wireless communication, satellite

communications, radar systems, and high-speed digital circuits.[5][6][7]

The semi-insulating nature of the GaAs substrate also provides natural isolation between

devices on a single chip, which is a significant advantage in the fabrication of Monolithic

Microwave Integrated Circuits (MMICs).[3] This property simplifies the circuit design and

improves performance by reducing parasitic capacitances.[8]
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Key Material Properties and Performance
Advantages
The superior performance of GaAs-based devices in high-frequency applications stems from its

intrinsic material properties. A comparison with silicon highlights these advantages.

Data Presentation: Material Properties and Device
Performance
The following tables summarize the key quantitative data for Gallium Arsenide and the

performance of common GaAs-based high-frequency transistors.

Table 1: Comparison of Material Properties: Gallium Arsenide vs. Silicon

Property
Gallium Arsenide
(GaAs)

Silicon (Si) Unit

Bandgap Energy 1.42[9] 1.12 eV

Electron Mobility ~8500[4][9] ~1400 cm²/Vs

Saturated Electron

Velocity
1-2 x 10⁷ 1 x 10⁷ cm/s

Breakdown Electric

Field
4 x 10⁵[7] 3 x 10⁵ V/cm

Thermal Conductivity ~0.55 ~1.5 W/cm·K

Intrinsic Carrier

Concentration
2.1 x 10⁶ 1.02 x 10¹⁰ cm⁻³

Table 2: Performance Characteristics of High-Frequency GaAs Transistors
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Device Type Technology
Cut-off
Frequency
(fT)

Maximum
Oscillation
Frequency
(fmax)

Noise
Figure (NF)
@
Frequency

Power-
Added
Efficiency
(PAE)

MESFET

Metal-

Semiconduct

or FET

20 - 50 GHz 50 - 120 GHz
< 1 dB @ 12

GHz
40 - 50%

pHEMT
Pseudomorp

hic HEMT

100 - 300

GHz[10]

200 - 600

GHz

< 0.5 dB @

12 GHz
50 - 65%

HBT

Heterojunctio

n Bipolar

Transistor

40 - 150 GHz
100 - 300

GHz

1 - 3 dB @ 12

GHz
40 - 60%

Experimental Protocols
This section provides detailed methodologies for the fabrication of key Gallium Arsenide high-

frequency devices.

Protocol for Gallium Arsenide MESFET Fabrication
This protocol outlines the key steps for the fabrication of a Metal-Semiconductor Field-Effect

Transistor (MESFET) on a GaAs substrate.

Materials and Equipment:

Semi-insulating Gallium Arsenide (GaAs) wafer

Photoresist (positive and negative)

Standard photolithography equipment (spin coater, mask aligner, developer)

Plasma etching system (e.g., Reactive Ion Etching - RIE)

Electron beam evaporator or sputtering system for metal deposition

Rapid Thermal Annealing (RTA) system
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Chemicals for cleaning and etching (e.g., acetone, isopropanol, buffered oxide etch)

Source, Drain, and Gate metal targets (e.g., Au/Ge/Ni for ohmic, Ti/Pt/Au for Schottky)

Procedure:

Substrate Cleaning: Thoroughly clean the GaAs wafer using a standard solvent cleaning

process (e.g., acetone, isopropanol, deionized water) to remove any organic and particulate

contamination.

Mesa Isolation:

Apply a layer of positive photoresist and pattern it using photolithography to define the

active areas of the device.

Etch the exposed GaAs using a wet or dry etching process to create isolated active

regions (mesas).

Remove the photoresist.

Ohmic Contact Formation (Source and Drain):

Apply a new layer of photoresist and pattern it to open windows for the source and drain

contacts.

Deposit a sequence of metals, typically Au/Ge/Ni, using electron beam evaporation.

Perform a lift-off process by dissolving the photoresist to leave the metal contacts only in

the desired areas.

Anneal the contacts using an RTA system to form a low-resistance ohmic connection with

the GaAs.

Gate Formation:

Apply a layer of photoresist suitable for defining the gate, which is the most critical feature

dimension. Electron beam lithography is often used for sub-micron gates.
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Pattern the photoresist to create an opening for the gate electrode between the source

and drain.

Perform a recess etch into the GaAs channel to achieve the desired threshold voltage.

Deposit the Schottky gate metal, typically a layered structure like Ti/Pt/Au.

Perform a lift-off process to define the gate electrode.

Passivation and Interconnects:

Deposit a dielectric layer, such as silicon nitride (SiN), for surface passivation.

Open windows in the passivation layer over the source, drain, and gate contacts using

photolithography and etching.

Deposit a final metal layer for interconnects and pads for probing and bonding.

Pattern this metal layer using photolithography and etching or lift-off.

Protocol for AlGaAs/GaAs HEMT Fabrication
This protocol describes the fabrication of a High Electron Mobility Transistor (HEMT), which

relies on a heterostructure to form a two-dimensional electron gas (2DEG).

Materials and Equipment:

Semi-insulating GaAs substrate

MOCVD or MBE system for epitaxial growth

All equipment listed for MESFET fabrication

Procedure:

Epitaxial Growth:

Grow the heterostructure on the GaAs substrate using Metal-Organic Chemical Vapor

Deposition (MOCVD) or Molecular Beam Epitaxy (MBE). A typical layer stack from bottom

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to top is:

Undoped GaAs buffer layer

Undoped AlGaAs spacer layer

n-doped AlGaAs donor layer

Undoped GaAs cap layer

Mesa Isolation: Follow the same procedure as for the MESFET to define the active device

areas.

Ohmic Contact Formation (Source and Drain):

Follow the same procedure as for the MESFET (photolithography, metal deposition of

Au/Ge/Ni, lift-off, and annealing). The contacts are designed to reach the 2DEG channel.

Gate Formation:

Use high-resolution lithography (e.g., e-beam lithography) to define the gate footprint.

Perform a recess etch through the GaAs cap layer and partially into the n-AlGaAs layer to

precisely control the device's threshold voltage.

Deposit the Schottky gate metal (e.g., Ti/Pt/Au).

Perform a lift-off process.

Passivation and Interconnects: Follow the same procedure as for the MESFET.

Mandatory Visualizations
Signaling Pathway and Device Structure
The following diagrams illustrate key concepts in GaAs high-frequency devices.
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Caption: Cross-section and operational principle of a GaAs HEMT.

Experimental Workflows
The following diagrams illustrate the fabrication workflows for GaAs devices.
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Caption: Workflow for Gallium Arsenide MESFET fabrication.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b074776?utm_src=pdf-body-img
https://www.benchchem.com/product/b074776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationships
The diagram below illustrates the relationship between the material properties of GaAs and the

resulting performance advantages in high-frequency devices.

Material Properties of GaAs Device Performance Advantages

High Electron Mobility High Saturated Electron Velocity Direct Bandgap Wide Bandgap Semi-insulating Substrate High Operating Frequency Fast Switching Speed Efficient Light Emission/Detection High Power Handling Low Noise Figure Good Device Isolation

Faster Carrier Transport

Reduced Transit Time

Efficient Photon Generation
Higher Breakdown Voltage

Lower Thermal Noise

Reduced Parasitics

Click to download full resolution via product page

Caption: Relationship between GaAs properties and device advantages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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